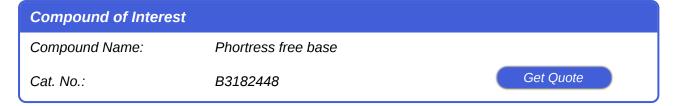


Phortress free base chemical structure and properties

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An In-depth Technical Guide to Phortress Free Base

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phortress, an experimental antitumor agent. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Chemical and Physical Properties

Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] The prodrug design enhances water solubility for parenteral administration.[2][3] The free base form, NSC 710305, is metabolically activated to its cytotoxic parent compound.[4]



Property	Data	Reference(s)
Chemical Name	(2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide	
Synonyms	NSC 710305, 5F-DF-203-L- lysinamide	
Molecular Formula	C20H23FN4OS	_
Molecular Weight	386.49 g/mol	_
CAS Number	741241-36-1	_
Solubility	Soluble in DMSO. The dihydrochloride salt is watersoluble.	

Note: Phortress is often supplied as a dihydrochloride salt (CAS: 328087-38-3, M.Wt: 459.41), which has different physical properties, including enhanced water solubility.

Mechanism of Action: A Prodrug Approach

Phortress's antitumor activity is distinguished by its unique mechanism of action, which relies on metabolic activation within sensitive tumor cells. This process is initiated by the conversion of the Phortress prodrug to its active form, 5F 203.

The core mechanism proceeds as follows:

- Cellular Uptake and AhR Binding: The active compound, 5F 203, is taken up by sensitive cancer cells where it acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).
- Nuclear Translocation: The binding of 5F 203 to AhR causes the complex to translocate from the cytoplasm into the nucleus.
- CYP1A1 Gene Induction: Inside the nucleus, the activated AhR complex functions as a transcription factor, binding to specific DNA sequences and inducing the expression of the cytochrome P450 1A1 (CYP1A1) gene.



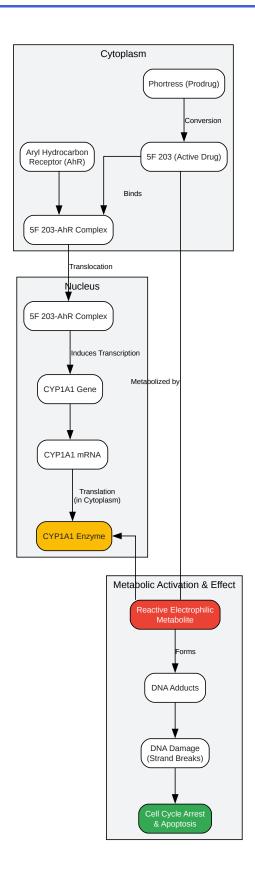




- Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes 5F 203, converting it into a highly reactive electrophilic species.
- DNA Adduct Formation and Cytotoxicity: This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. This leads to DNA damage, including single and double-strand breaks, which triggers cell cycle arrest and ultimately results in apoptotic cell death.

This selective activation in cells with inducible CYP1A1 expression is the basis for Phortress's potent and selective activity against specific tumor types like breast, ovarian, and renal carcinomas.





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Fig. 1: Phortress Mechanism of Action Pathway



In Vitro Biological Activity

Phortress demonstrates potent cytotoxic activity against a range of human cancer cell lines. This activity is particularly pronounced in tumors sensitive to its mechanism of action.

Cell Line	Cancer Type	Endpoint	IC50 / Effect	Reference(s)
MCF-7	Breast Cancer	Cytotoxicity (MTT/MTS)	~40 nM	
MDA-MB-468	Breast Cancer	Cytotoxicity	~158 nM	
HT29	Colorectal Cancer	Clonogenic Survival	Potent activity observed	
SW480	Colorectal Cancer	Clonogenic Survival	Potent activity observed	
SW620	Colorectal Cancer	Clonogenic Survival	Potent activity observed	

Notably, Phortress was found to have no significant anti-angiogenic activity in vitro, as it did not affect the proliferation or survival of HUVEC and MRCV cells.

Experimental Protocols

The synthesis of Phortress analogues generally involves the condensation of substituted 2-aminothiophenol with a substituted aminobenzoic acid.

General Protocol:

- Mixture Preparation: Combine substituted 2-aminothiophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) to form a semi-solid paste.
- Heating Reaction: Heat the mixture, initially at 110°C for one hour, then slowly increase the temperature to 220°C and maintain for an additional four hours with continuous stirring.
- Quenching: Cool the reaction mixture to approximately 100°C and pour it into an ice-cold 10% sodium carbonate solution to precipitate the product.



- Purification: The resulting solid, 4-(benzo[d]thiazol-2-yl)benzenamine, is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
- Prodrug Conjugation: The core structure is then condensed with the desired amino acid moiety (e.g., L-lysine derivative) to form the final prodrug.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, serving as an indicator of cell viability and proliferation.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Expose the cells to a range of concentrations of Phortress (or its active form, 5F 203) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
- MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well
 to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
- Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor efficacy of experimental agents like Phortress.

Experimental Workflow:

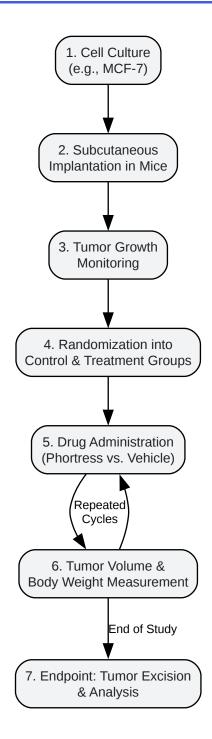
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- Cell Culture: Culture sensitive human cancer cells (e.g., MCF-7) under sterile conditions.
- Animal Acclimation: House immunocompromised mice (e.g., nude mice) in a pathogen-free environment and allow them to acclimate.
- Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
- Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100 mm³), randomize the animals into treatment and control groups.
- Treatment Administration: Administer Phortress to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., 20 mg/kg, i.p.). The control group receives a vehicle solution.
- Efficacy Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing, histopathology, or biomarker analysis (e.g., CYP1A1 expression or DNA damage via Single Cell Gel Electrophoresis).





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Fig. 2: In Vivo Xenograft Model Workflow

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